molecular formula C12H14BrN5 B2613145 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 890094-41-4

6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2613145
CAS No.: 890094-41-4
M. Wt: 308.183
InChI Key: GMEMJECVQLEGJC-UHFFFAOYSA-N
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Description

6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via a nucleophilic substitution reaction, where an ethyl group is brominated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The triazine ring can participate in coupling reactions with other aromatic compounds, forming larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under mild to moderate conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azidoethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-chloroethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-(1-iodoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
  • 6-(1-bromoethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

Compared to similar compounds, 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the bromoethyl group, which can undergo specific reactions not possible with chloro or iodo derivatives. Additionally, the methylphenyl group provides distinct steric and electronic properties that can influence the compound’s reactivity and interactions with other molecules.

Biological Activity

The compound 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS Number: 890094-41-4) belongs to the class of 1,3,5-triazine derivatives , which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a triazine core substituted with a bromoethyl group and a methylphenyl group. The presence of these functional groups is crucial for its biological activity.

Molecular Formula

  • C : 10
  • H : 12
  • Br : 1
  • N : 5

Structural Formula

C9H12BrN5\text{C}_9\text{H}_{12}\text{BrN}_5

Antitumor Activity

Research indicates that triazine derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound showed inhibitory effects on various cancer cell lines. For instance, N2,6-disubstituted triazines have been reported to possess potent anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Antimicrobial Activity

Triazine derivatives are also noted for their antimicrobial properties. A comparative analysis demonstrated that similar compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic processes .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • DNA Interaction : Some studies suggest that triazines can intercalate into DNA, disrupting replication and transcription processes .
  • Signal Transduction Pathways : The compound might modulate pathways related to cell proliferation and apoptosis.

Study on Antitumor Effects

A recent study investigated the effects of a series of triazine derivatives on human leukemia cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against these cells .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, researchers tested various triazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones around the compounds tested, suggesting strong antibacterial activity .

Comparative Analysis of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AntitumorTriazine DerivativesInduction of apoptosis
AntimicrobialTriazine DerivativesInhibition of bacterial growth
Enzyme InhibitionVarious TriazinesDisruption of metabolic pathways

Properties

IUPAC Name

6-(1-bromoethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5/c1-7-3-5-9(6-4-7)15-12-17-10(8(2)13)16-11(14)18-12/h3-6,8H,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEMJECVQLEGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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